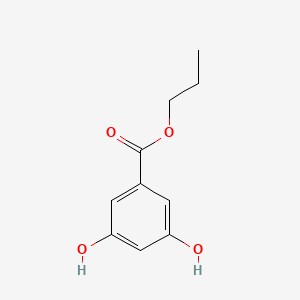

Propyl 3,5-dihydroxybenzoate

Description

Properties

CAS No. |

37622-58-5 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

propyl 3,5-dihydroxybenzoate |

InChI |

InChI=1S/C10H12O4/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h4-6,11-12H,2-3H2,1H3 |

InChI Key |

LFHYUORJDCHLPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Propyl 3,5 Dihydroxybenzoate

Established Synthetic Routes for Propyl 3,5-Dihydroxybenzoate (B8624769)

The primary methods for synthesizing Propyl 3,5-dihydroxybenzoate involve the direct esterification of 3,5-dihydroxybenzoic acid and the development of advanced synthetic pathways for producing the 3,5-dihydroxybenzoic acid precursor itself.

Esterification Reactions of 3,5-Dihydroxybenzoic Acid

The synthesis of Propyl 3,5-dihydroxybenzoate is commonly achieved through the esterification of 3,5-dihydroxybenzoic acid with propanol (B110389). This reaction is a type of condensation reaction where a carboxylic acid and an alcohol react to form an ester and water. youtube.com The process is typically catalyzed by an acid, such as sulfuric acid. google.com

One of the oldest and most direct methods for this type of esterification is the Fischer-Speier esterification, which involves refluxing the carboxylic acid and alcohol with a strong acid catalyst. jocpr.comtcichemicals.com The reaction's equilibrium can be shifted towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed. tcichemicals.com The general reaction is as follows:

(HO)₂C₆H₃COOH + CH₃CH₂CH₂OH ⇌ (HO)₂C₆H₃COOCH₂CH₂CH₃ + H₂O

The rate and yield of the esterification reaction are influenced by factors such as temperature and the molar ratio of the reactants. Increasing the temperature generally increases the reaction rate. ceon.rs Studies on similar esterification reactions have shown that a higher molar ratio of alcohol to acid can lead to a higher conversion of the acid to the ester. ceon.rs

For instance, in the esterification of propanoic acid with 1-propanol, increasing the temperature from 35°C to 65°C significantly increased the rate of formation and the yield of propyl propanoate. ceon.rs

Precursor Synthesis: Advanced Methods for 3,5-Dihydroxybenzoic Acid Production

3,5-Dihydroxybenzoic acid is a crucial precursor for the synthesis of Propyl 3,5-dihydroxybenzoate and other important organic compounds. guidechem.com Several methods have been developed for its production.

A common industrial method involves the sulfonation of benzoic acid followed by alkaline fusion. orgsyn.org In this process, benzoic acid is treated with fuming sulfuric acid to produce a disulfonic acid derivative. orgsyn.org This intermediate is then fused with a mixture of sodium and potassium hydroxides at high temperatures. orgsyn.org The resulting product is then acidified to yield 3,5-dihydroxybenzoic acid. orgsyn.org

A patented method describes a process where benzoic acid and oleum (B3057394) undergo a sulfonation reaction. google.com The resulting sulfonated product is then hydrolyzed, centrifuged, and washed with methanol. google.com The mother liquor is further processed to recover methanol, and the product is purified by crystallization to obtain 3,5-dihydroxybenzoic acid. google.com This method is noted for its simple process and high product yield, making it suitable for industrial production. google.com

Synthesis of Analogs and Structurally Related Derivatives

The structural framework of Propyl 3,5-dihydroxybenzoate allows for various chemical modifications, leading to the synthesis of a range of analogs and derivatives with potentially diverse applications.

Alkylation Reactions of Hydroxyl Groups on 3,5-Dihydroxybenzoate Esters

The hydroxyl groups on the benzene (B151609) ring of 3,5-dihydroxybenzoate esters are nucleophilic and can undergo alkylation reactions. These reactions involve the introduction of an alkyl group onto the oxygen atom of the hydroxyl group. Various alkylating agents can be employed for this purpose, including orthoesters, N,N-dimethylformamide dialkyl acetals, and triazene (B1217601) derivatives. tcichemicals.com

Synthesis of Dihydroxybenzyl Alcohol via Ester Reduction

The ester group of 3,5-dihydroxybenzoate esters can be reduced to a primary alcohol, yielding 3,5-dihydroxybenzyl alcohol. google.comsigmaaldrich.com This transformation is a valuable synthetic route to this dihydroxybenzyl alcohol derivative.

A common method for this reduction involves the use of a reducing agent such as sodium borohydride (B1222165). google.comchemicalbook.com In one described procedure, the 3,5-dihydroxybenzoate ester is dissolved in an organic solvent, and a Lewis acid and a borohydride are added to effect the reduction. google.com The reaction can also be carried out using sodium borohydride in the presence of iodine in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

The resulting 3,5-dihydroxybenzyl alcohol is a white crystalline solid with a melting point of 182-186 °C. sigmaaldrich.com

Table of Reaction Parameters for the Synthesis of 3,5-Dihydroxybenzyl Alcohol

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Diacetoxybenzoic acid | Sodium borohydride, Iodine | Tetrahydrofuran (THF) | Reflux | Not specified | 83.2% | chemicalbook.com |

| 3,5-Dihydroxybenzoic acid | Sodium borohydride, Trimethyl borate, Dimethyl sulfate | Tetrahydrofuran (THF) | 20 °C | 5.5 hours | 85% | chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Propyl 3,5-dihydroxybenzoate (B8624769). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of Propyl 3,5-dihydroxybenzoate, distinct signals correspond to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets or distinct singlets in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the propyl group (-OCH₂CH₂CH₃) will exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (CH₂) group, and a triplet for the methylene group attached to the ester oxygen (OCH₂). The protons of the two hydroxyl (-OH) groups will generally appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a separate signal. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum (δ 165-175 ppm). The aromatic carbons show signals in the range of δ 100-160 ppm, with those attached to the electron-withdrawing hydroxyl and ester groups appearing further downfield. The aliphatic carbons of the propyl chain will resonate in the upfield region of the spectrum (δ 10-70 ppm).

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic C-H (2,6) | ~6.9 - 7.1 | Doublet (d) | ~108 - 110 |

| Aromatic C-H (4) | ~6.5 - 6.7 | Triplet (t) | ~107 - 109 |

| Phenolic O-H (3,5) | Variable (broad s) | Singlet (s) | - |

| Ester -OCH₂- | ~4.1 - 4.3 | Triplet (t) | ~65 - 67 |

| Propyl -CH₂- | ~1.7 - 1.9 | Sextet | ~21 - 23 |

| Propyl -CH₃ | ~0.9 - 1.1 | Triplet (t) | ~10 - 12 |

| Aromatic C-COO | - | - | ~131 - 133 |

| Aromatic C-OH (3,5) | - | - | ~158 - 160 |

| Ester C=O | - | - | ~166 - 168 |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation.

For Propyl 3,5-dihydroxybenzoate, the IR spectrum will display several characteristic absorption bands that confirm its structure. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orglibretexts.org The presence of the ester functional group is confirmed by a strong, sharp absorption band around 1680-1720 cm⁻¹ due to the C=O (carbonyl) stretching vibration. specac.com Additional key signals include C-O stretching vibrations for the ester and phenol (B47542) groups in the 1200-1300 cm⁻¹ region, C=C stretching vibrations from the aromatic ring around 1450-1600 cm⁻¹, and C-H stretching from the aliphatic propyl group just below 3000 cm⁻¹. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Ester C=O | Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ester/Phenol C-O | Stretch | 1200 - 1300 | Strong |

Spectrophotometric and Chromatographic Methods for Quantification and Purity Assessment

For the quantification and purity assessment of Propyl 3,5-dihydroxybenzoate, a combination of spectrophotometric and chromatographic techniques is employed.

UV-Visible Spectrophotometry is a valuable tool for quantitative analysis. Aromatic compounds like Propyl 3,5-dihydroxybenzoate absorb ultraviolet light due to electronic transitions within the benzene ring. The parent compound, 3,5-dihydroxybenzoic acid, exhibits absorption maxima (λmax) at approximately 208 nm, 250 nm, and 308 nm. sielc.com The esterification to the propyl derivative is not expected to significantly alter these absorption maxima. By measuring the absorbance of a solution at one of these wavelengths and using a calibration curve prepared from standards of known concentration (Beer-Lambert Law), the concentration of Propyl 3,5-dihydroxybenzoate in a sample can be accurately determined.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of Propyl 3,5-dihydroxybenzoate and for separating it from related impurities or isomers. sielc.comhelixchrom.com Reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, such as acetonitrile or methanol and water, often with a small amount of acid (like acetic or trifluoroacetic acid) to ensure the phenolic hydroxyl groups remain protonated. sielc.com Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (e.g., 250 nm or 308 nm). sielc.comhelixchrom.com The retention time of the compound is characteristic under specific conditions, and the peak area is directly proportional to its concentration, allowing for precise quantification. The presence of other peaks in the chromatogram would indicate impurities.

| Technique | Parameter | Typical Value/Condition |

|---|---|---|

| UV-Vis Spectrophotometry | Absorption Maxima (λmax) | ~208 nm, 250 nm, 308 nm sielc.com |

| Application | Quantification | |

| HPLC | Mode | Reversed-Phase |

| Stationary Phase | C18 (Octadecylsilane) | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid | |

| Detection | UV at ~250 nm or ~308 nm |

Investigations of Inclusion Complex Formation via Spectroscopic Methods

The interaction of Propyl 3,5-dihydroxybenzoate with host molecules, such as cyclodextrins, to form inclusion complexes can be thoroughly investigated using various spectroscopic methods. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of encapsulating guest molecules. This encapsulation can alter the physicochemical properties of the guest.

Spectroscopic techniques provide direct evidence of complex formation. In UV-Visible spectroscopy , the inclusion of the aromatic ring of Propyl 3,5-dihydroxybenzoate into the nonpolar cyclodextrin cavity can lead to slight shifts (either hypsochromic or bathochromic) in the absorption maxima and changes in molar absorptivity. pnfs.or.kr These changes occur because the chemical environment of the chromophore is altered upon complexation.

NMR spectroscopy is particularly powerful for studying these interactions in solution. nih.gov When an inclusion complex forms, the chemical environment of both the host (cyclodextrin) and guest (Propyl 3,5-dihydroxybenzoate) protons changes. Protons on the guest molecule that are inserted into the cyclodextrin cavity will experience a different magnetic environment and typically show a change in their chemical shifts (usually an upfield shift). nih.gov Similarly, the protons on the inner surface of the cyclodextrin cavity (H-3 and H-5) will also exhibit significant chemical shift changes upon inclusion of the guest. nih.gov Furthermore, two-dimensional NMR techniques, such as Rotating frame Overhauser Effect SpectroscopY (ROESY), can detect through-space interactions between the protons of the guest and the inner protons of the cyclodextrin, providing definitive proof of inclusion and detailed information about the geometry of the complex. nih.govd-nb.info Studies on the parent 3,5-dihydroxybenzoic acid have shown it forms a 1:1 inclusion complex with β-cyclodextrin, with the hydroxyl-substituted phenyl ring entering the hydrophobic cavity. niscpr.res.in

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Biological Efficacy across Benzoate (B1203000) Esters

The biological properties of benzoate esters, including Propyl 3,5-dihydroxybenzoate (B8624769), are largely dictated by two principal structural components: the phenolic ring with its hydroxyl substitutions and the alkyl ester chain. The number and position of hydroxyl groups on the benzene (B151609) ring are critical. For instance, dihydroxybenzoic acids with hydroxyl groups positioned ortho or para to the carboxylic group have been noted for strong antioxidant activity. In contrast, the meta-positioning of hydroxyl groups, as seen in 3,5-dihydroxybenzoic acid, can result in different activity profiles. nih.gov For example, 3,5-dihydroxybenzoic acid has been identified as a potent and competitive inhibitor of the enzyme tyrosine phenol-lyase. nih.gov

The esterification of the carboxylic acid group with an alcohol, such as propanol (B110389) to form Propyl 3,5-dihydroxybenzoate, significantly alters the molecule's lipophilicity. This modification is crucial for its ability to traverse biological membranes and interact with molecular targets within a lipid environment. The length of the alkyl chain of the ester is a key determinant of biological activity, a phenomenon often referred to as the "cut-off" effect. nih.gov Generally, as the alkyl chain length increases, the biological activity, such as antimicrobial or antioxidant efficacy, tends to increase up to a certain point. Beyond this optimal length, the activity may plateau or even decrease. This is often attributed to a parabolic relationship between lipophilicity and activity; while increased lipophilicity can enhance membrane permeability and interaction with hydrophobic targets, an excessively long chain can lead to reduced solubility in aqueous biological fluids or steric hindrance at the target site. This principle has been observed across various classes of phenolic esters.

Comparative Analysis of Propyl 3,5-Dihydroxybenzoate with Other Alkyl Dihydroxybenzoates

Direct comparative studies detailing the biological activities of a homologous series of n-alkyl 3,5-dihydroxybenzoates are limited in recent literature. However, historical studies provide valuable insights into the influence of the alkyl chain on the bactericidal properties of these compounds. A study by Dohme, Cox, and Miller investigated the bactericidal efficacy of several n-alkyl 3,5-dihydroxybenzoates against Staphylococcus aureus, quantified by the Phenol (B47542) Coefficient (P.C.). The results demonstrate a clear trend of increasing bactericidal activity with increasing alkyl chain length from ethyl to n-heptyl.

| Compound | Phenol Coefficient (P.C.) vs. Staphylococcus aureus |

|---|---|

| Ethyl 3,5-dihydroxybenzoate | 15 |

| n-Butyl 3,5-dihydroxybenzoate | 100 |

| n-Heptyl 3,5-dihydroxybenzoate | 500 |

Data sourced from Dohme, A. R. L., Cox, E. H., & Miller, E. (1931). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 53(5), 2004–2005. acs.org

While data for Propyl 3,5-dihydroxybenzoate is not explicitly provided in this specific study, its activity can be inferred to lie between that of the ethyl and n-butyl esters. This trend underscores the importance of the alkyl chain in modulating the antimicrobial potency of 3,5-dihydroxybenzoate esters. acs.org

In a different series, alkyl 3,4-dihydroxybenzoates, an increase in the alkyl chain from hexyl (C6) to nonyl (C9) was shown to enhance their inhibitory effects on tyrosinase. medchemexpress.com This further supports the general principle that increasing the lipophilicity of the ester moiety, up to a certain point, enhances biological efficacy. The antiviral activity of phenolic acid esters has also been observed to be greater than their corresponding acids, with propyl gallate being more potent than gallic acid, highlighting the positive contribution of the propyl group. scispace.com

Development and Application of QSAR Models for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are powerful tools for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones to enhance their efficacy. nih.gov

The development of a QSAR model for Propyl 3,5-dihydroxybenzoate and its analogues would typically involve the following steps:

Data Set Assembly: A series of structurally related compounds (e.g., various alkyl dihydroxybenzoates) with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or minimum inhibitory concentrations for antimicrobial activity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:

Lipophilicity descriptors: Such as logP, which describes the partitioning of a compound between an oily and an aqueous phase.

Electronic descriptors: Such as atomic charges and dipole moments, which describe the electronic properties of the molecule.

Steric or topological descriptors: Which describe the size, shape, and connectivity of the molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the biological activity. nih.govnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For phenolic compounds like Propyl 3,5-dihydroxybenzoate, QSAR studies have shown that descriptors related to lipophilicity and electronic properties are often crucial in predicting their antibacterial activity. nih.gov In the context of antioxidant activity, thermodynamic parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP) are key descriptors. nih.gov A validated QSAR model could be used to predict the optimal alkyl chain length for a specific biological activity of 3,5-dihydroxybenzoate esters or to suggest other modifications to the molecular structure that might lead to improved performance.

Biological and Pharmacological Activity Research Focusing on Mechanisms

Enzyme Inhibition Mechanisms

The interaction of 3,5-dihydroxybenzoic acid and its derivatives with various enzymes is a key area of research. These compounds have been identified as inhibitors of several key enzymes, with studies focusing on the specifics of their inhibitory action.

One of the most notable examples is the inhibition of Tyrosine Phenol-Lyase (TPL). acs.orgnih.gov TPL is an enzyme found in certain intestinal bacteria, such as Morganella morganii and Citrobacter koseri, which catalyzes the production of phenol (B47542) from L-tyrosine. acs.orgnih.gov Phenol and its metabolite, phenyl sulfate, are recognized as protein-bound uremic toxins that can accumulate to harmful levels in cases of uremia. acs.orgnih.gov Research has identified 3,5-dihydroxybenzoic acid (3,5-DHBA) as a potent, competitive inhibitor of TPL. acs.orgnih.gov This inhibition effectively reduces the levels of phenol produced by these bacteria. acs.org Studies have shown that 3,5-DHBA significantly decreases phenol levels in cultures of TPL-expressing bacteria and in the feces of mice fed a tyrosine-rich diet, suggesting its potential to target phenol production within the gut microbiota. acs.orgnih.gov

Furthermore, derivatives of 3,5-dihydroxybenzoic acid have been synthesized and evaluated as inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. nih.gov This enzyme is crucial in the shikimate pathway found in bacteria, fungi, and plants. Aromatic analogues designed from 3,5-dihydroxybenzoic acid have demonstrated effectiveness as competitive inhibitors against the enzyme's substrate, shikimate-3-phosphate (B1206780) (S3P). nih.gov One such analogue, designed to mimic the tetrahedral intermediate of the enzymatic reaction, was found to be a particularly highly effective inhibitor of E. coli EPSP synthase, with an apparent inhibition constant (Ki) of 160 ± 40 nM. nih.gov This indicates that a simple benzene (B151609) ring structure can effectively substitute for the more complex shikimate ring in the design of potent EPSP synthase inhibitors. nih.gov

Antimicrobial Action and Related Mechanisms

Hydroxybenzoic acids and their analogs exhibit a spectrum of antimicrobial activities, including antibacterial, antifungal, and antialgal effects. The mechanisms behind these actions are diverse and are often related to the specific structure of the compound and the type of microorganism.

Phenolic compounds, including analogs of propyl 3,5-dihydroxybenzoate (B8624769), can combat bacteria through various mechanisms. One significant strategy is the inhibition of bacterial efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, thereby conferring drug resistance. nih.gov For instance, the phenolic compound ethyl 3,4-dihydroxybenzoate (EDHB), an analog, has been shown to possess limited direct antibacterial activity but can potentiate the effects of antibiotics in drug-resistant Escherichia coli. nih.gov This suggests a mechanism involving the inhibition of efflux pumps, which restores the efficacy of conventional antibiotics. nih.gov

Other phenolic compounds have demonstrated direct antibacterial effects. For example, a novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, isolated from Bacopa procumbens, showed moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 100 μg/mL. mdpi.com Structure-activity relationship studies suggest that molecular properties like lipophilicity play a crucial role in determining the antibacterial potency of these compounds. mdpi.com The mechanism for some novel diarylurea analogs, which share some structural similarities with phenolic compounds, involves the disruption and damage of the bacterial cell membrane, a mode of action that could bypass existing resistance mechanisms. researchgate.net

Hydroxybenzoic acids are known to possess both antifungal and antialgal properties. researchgate.netglobalresearchonline.net The antifungal activity of p-hydroxybenzoic acid (pHBA), for example, has been demonstrated against the postharvest fungus Aspergillus flavus in kiwifruit. nih.gov The mechanism involves the reduction of mycelial growth by blocking the fungal mitotic exit network (MEN) and inhibiting cytokinesis. nih.gov Furthermore, pHBA was found to inhibit the synthesis of carcinogenic aflatoxins produced by the fungus. nih.gov

In another study, a new p-hydroxybenzoic acid derivative isolated from an endophytic fungus, Penicillium sp., demonstrated potent antifungal activity against several plant pathogenic fungi. nih.gov This compound, 4-(2'R, 4'-dihydroxybutoxy) benzoic acid, was effective against Colletotrichum gloeosporioides, Alternaria alternata, and Alteranria brassicae, all with a minimum inhibitory concentration (MIC) value of 31.2 μg/ml. nih.gov The general antimicrobial properties of p-hydroxybenzoic acid and its derivatives have been noted against a range of microbes, including Staphylococcus aureus, Escherichia coli, and the fungus Aspergillus niger. researchgate.net

| Compound | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 4-(2'R, 4'-dihydroxybutoxy) benzoic acid | Colletotrichum gloeosporioides | 31.2 μg/ml | nih.gov |

| 4-(2'R, 4'-dihydroxybutoxy) benzoic acid | Alternaria alternata | 31.2 μg/ml | nih.gov |

| 4-(2'R, 4'-dihydroxybutoxy) benzoic acid | Alteranria brassicae | 31.2 μg/ml | nih.gov |

Antioxidant Mechanisms and Radical Scavenging Capabilities

Dihydroxybenzoic acids (DHBA) are recognized for their free-radical scavenging and antioxidant properties. The effectiveness and primary mechanism of this activity are highly dependent on the molecular structure, specifically the position of the hydroxyl groups, and the polarity of the surrounding environment. rsc.org

Theoretical studies using Density Functional Theory (DFT) have elucidated the primary mechanisms. rsc.orgresearchgate.net In non-polar media, the main mechanism is Hydrogen Atom Transfer (HAT), where a hydrogen atom is donated from one of the phenolic hydroxyl groups to a free radical, thereby neutralizing it. rsc.org For this to be effective, two structural features are key: the transferring hydroxyl group should be meta to the carboxyl group and either ortho or para to the other hydroxyl group. rsc.org

In contrast, in aqueous solutions at physiological pH, the dominant mechanism shifts to Single Electron Transfer (SET) from the di-anionic form of the molecule. rsc.org Dihydroxybenzoic acids are predicted to be versatile scavengers in aqueous solutions, capable of neutralizing a wide variety of free radicals via the SET mechanism. rsc.org

Experimental assays confirm the antioxidant potential of these compounds. nih.gov However, the scavenging ability varies significantly among isomers. In tests using the ABTS radical, 3,5-DHBA was found to be less effective than isomers like 2,3-DHB, 2,5-DHB, and 3,4-DHB. nih.gov Its ability to scavenge the DPPH radical was observed to be negligible. nih.gov This highlights the critical role of the substitution pattern on the aromatic ring in determining antioxidant capacity. For instance, 3,4,5-trihydroxybenzoic acid (gallic acid), with three hydroxyl groups, shows very high antioxidant activity. nih.gov

| Compound | Assay | Activity (% Inhibition or IC50) | Source |

|---|---|---|---|

| 2,3-DHB | ABTS | 86.40% I | nih.gov |

| 2,5-DHB | ABTS | 80.11% I | nih.gov |

| 3,4-DHB | ABTS | 74.51% I | nih.gov |

| 3,5-DHB | ABTS | 60.39% I | nih.gov |

| 3,4,5-THB (Gallic Acid) | DPPH | IC50 = 2.42 ± 0.08 μM | nih.gov |

| 3,5-DHB | DPPH | Negligible activity | nih.gov |

Modulation of Cellular Processes

The biological effects of these compounds extend to the modulation of fundamental cellular processes. This can be a direct consequence of their antioxidant activity or can involve more specific interactions with cellular components.

An important example is the potential anti-tumor activity of methyl 3,5-dihydroxybenzoate. scbt.com While detailed mechanistic studies are ongoing, the investigation into its effects on cancer cells points to a direct influence on cellular proliferation and viability. The antioxidant properties of these molecules can also contribute to cytoprotective effects. For example, antioxidant peptides have been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidative damage by activating the Nrf2 signaling pathway, which helps maintain cellular redox homeostasis and protects DNA from damage. nih.gov

Furthermore, related chemical structures can influence complex cellular functions like DNA repair. It has been shown that the methylation of CpG sites in DNA, which can be targets for damage by environmental agents, can modulate the efficiency of nucleotide excision repair. nih.gov The presence of a 5-methylcytosine (B146107) residue near a DNA lesion can either stimulate or inhibit the repair process, demonstrating that small chemical modifications within a cellular context can have significant downstream effects on crucial maintenance pathways. nih.gov

Biorelevant Interactions and Pharmacological Target Engagement

Beyond general cellular effects, specific dihydroxybenzoic acid derivatives have been shown to engage with distinct pharmacological targets, highlighting their potential for more directed therapeutic applications.

A significant finding is the identification of 3,5-dihydroxybenzoic acid (3,5-DHBA) as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. nih.gov This receptor is predominantly expressed in adipocytes (fat cells). nih.gov Activation of HCA1 by its natural ligand, lactate, results in the inhibition of lipolysis (the breakdown of fat). nih.gov 3,5-DHBA was found to activate HCA1 with an EC50 value of approximately 150 μM and to inhibit lipolysis in wild-type mouse adipocytes, an effect that was absent in adipocytes lacking the HCA1 receptor. nih.gov This makes 3,5-DHBA a valuable tool for studying the function of HCA1 and a starting point for designing new drugs for conditions like dyslipidemia. nih.gov

This compound and its derivatives also engage in other biorelevant interactions. As previously mentioned, they can inhibit enzymes like Tyrosine Phenol-Lyase and EPSP synthase. acs.orgnih.gov Additionally, 3,5-dihydroxybenzoic acid has been utilized as a chemical probe for the selective and ratiometric detection of the neurotransmitter dopamine (B1211576), demonstrating a specific chemical reactivity that allows it to distinguish dopamine from other structurally similar molecules. nih.gov

Advanced Research Applications and Methodological Contributions

Application in Fluorescence Microscopy as Anti-Fade Reagents (General Gallate Ester Principle)

In fluorescence microscopy, a significant challenge is the photobleaching, or fading, of fluorescent dyes upon exposure to excitation light. Anti-fade reagents are crucial components of mounting media used to mitigate this issue. Gallate esters, such as propyl gallate, are widely recognized for their anti-fade properties. aatbio.com

The primary mechanism behind the anti-fade capability of gallate esters lies in their antioxidant nature as reactive oxygen species scavengers. aatbio.com During fluorescence excitation, fluorophores can transition into a reactive triplet state. In this state, they can interact with molecular oxygen to generate reactive oxygen species, which in turn can irreversibly damage the fluorophore, leading to a loss of fluorescence. ucsf.edu Gallate esters can quench these reactive species, thereby protecting the fluorophore and prolonging its fluorescent signal. aatbio.comucsf.edu

Propyl gallate, a structurally related compound to propyl 3,5-dihydroxybenzoate (B8624769), is a commonly used anti-fade agent. aatbio.comnih.govresearchgate.net It is effective in retarding the fading of various fluorophores. nih.govresearchgate.net However, a drawback of some anti-fade agents, including those based on the gallate structure, can be an initial reduction in fluorescence intensity. nih.govresearchgate.net The choice of an anti-fade reagent often involves a trade-off between minimizing photobleaching and maximizing the initial signal brightness. nih.govresearchgate.net

The general principle of using gallate esters as anti-fade reagents is based on their ability to be dissolved in mounting media, such as glycerol-based solutions, to surround the specimen. nih.govresearchgate.netuni-muenchen.de For instance, a common recipe involves preparing a stock solution of n-propyl gallate in an organic solvent like dimethyl sulfoxide, which is then added to a mixture of glycerol (B35011) and a buffer solution. jacksonimmuno.com This formulation helps to preserve the fluorescence of stained cells for microscopic analysis. nih.govresearchgate.net

Role in Crystal Engineering and Host-Guest Chemistry

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. wikipedia.org Host-guest chemistry, a key concept within supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.orgyoutube.com

The molecular structure of propyl 3,5-dihydroxybenzoate, with its hydroxyl groups and ester functionality, makes it a candidate for participating in the formation of complex crystal structures through hydrogen bonding and other non-covalent interactions. The hydroxyl groups can act as hydrogen bond donors, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These features allow for the formation of predictable and stable crystalline lattices.

While specific studies on propyl 3,5-dihydroxybenzoate in crystal engineering are not widely documented, the principles can be inferred from related molecules. For example, gallic acid and its esters are known to form various crystalline structures and participate in host-guest complexes. nih.gov The ability of these molecules to form hydrogen-bonded networks is a key factor in their crystal packing. In host-guest chemistry, molecules with cavities or specific binding sites can encapsulate other molecules. wikipedia.orgnih.govnih.gov The arrangement of functional groups in propyl 3,5-dihydroxybenzoate could allow it to act as a guest within a larger host molecule or to self-assemble into structures that can host other small molecules.

Integration in Advanced Materials Science Research (e.g., Polymer Modification)

The field of materials science often involves the modification of existing polymers to enhance their properties or introduce new functionalities. kuraray.com Polymer modification can be achieved through various methods, including blending, grafting, and the use of additives. kuraray.comnih.gov

Propyl 3,5-dihydroxybenzoate and related phenolic compounds have potential applications in polymer science, primarily due to their antioxidant properties. The addition of gallate esters to polymers can improve their thermal stability and control their degradation. nih.gov For example, gallates have been investigated as stabilizers for biodegradable polyesters like polylactide (PLA) and polyhydroxyalkanoates (PHA). nih.gov In these applications, the gallate esters act as antioxidants, inhibiting the oxidation processes that lead to polymer degradation. nih.gov The effectiveness of gallate esters as antioxidants can be influenced by the length of their alkyl chain; shorter chain esters like propyl gallate have shown high antioxidant activity. nih.gov

Furthermore, the functional groups of propyl 3,5-dihydroxybenzoate could be used to chemically modify polymer chains. The hydroxyl groups could be reacted with other monomers or polymer backbones to create new materials with tailored properties. This process, known as polymer grafting, can alter the surface properties of a material, which is critical for biomedical applications where biocompatibility is a concern. nih.gov The integration of such phenolic compounds can lead to the development of advanced materials with enhanced performance characteristics.

Emerging Research Frontiers and Future Perspectives

Development of Novel Propyl 3,5-Dihydroxybenzoate (B8624769) Derivatives for Enhanced Bioactivity

The core structure of Propyl 3,5-dihydroxybenzoate offers a versatile scaffold for chemical modification, a strategy widely employed in drug discovery to enhance the biological activity of lead compounds. The exploration of structure-activity relationships (SAR) is fundamental to this process, guiding the rational design of new derivatives with improved therapeutic potential. drugdesign.org

The antioxidant activity of phenolic compounds is closely linked to the number and position of hydroxyl groups on the aromatic ring. For instance, studies on various hydroxybenzoic acids have demonstrated that the arrangement of these functional groups significantly influences their radical scavenging capabilities. nih.govresearchgate.netnih.gov The 3,5-dihydroxy substitution pattern in Propyl 3,5-dihydroxybenzoate provides a unique electronic environment that can be fine-tuned through the synthesis of various analogs.

Researchers are investigating the synthesis of novel lipophilic hydroxyalkyl esters and diesters based on related hydroxyphenylacetic acids, which have shown promising antioxidant and antibacterial activities. recentscientific.com These studies provide a blueprint for the potential derivatization of Propyl 3,5-dihydroxybenzoate. By introducing different functional groups onto the aromatic ring or modifying the propyl ester chain, it may be possible to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its bioactivity and bioavailability. For example, the synthesis of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid has yielded compounds with significant antibacterial and antiproliferative activities. nih.gov Similar modifications to the Propyl 3,5-dihydroxybenzoate structure could lead to the discovery of novel therapeutic agents.

The table below illustrates potential modifications to the Propyl 3,5-dihydroxybenzoate backbone that could be explored to enhance its bioactivity, based on established SAR principles for phenolic compounds.

| Modification Site | Potential Substituents | Expected Impact on Bioactivity |

| Aromatic Ring | Additional hydroxyl or methoxy groups | Increased antioxidant activity |

| Halogen atoms (e.g., Cl, Br) | Altered electronic properties and potential for enhanced binding to biological targets | |

| Alkyl chains | Increased lipophilicity, potentially improving cell membrane permeability | |

| Ester Chain | Branching of the propyl group | Increased steric hindrance, which could influence enzyme-substrate interactions |

| Introduction of double or triple bonds | Altered conformational flexibility and electronic properties | |

| Replacement with longer or shorter alkyl chains | Modulation of lipophilicity and bioavailability |

Advanced Mechanistic Studies of Biological Interactions

Understanding the precise molecular mechanisms by which Propyl 3,5-dihydroxybenzoate exerts its biological effects is a critical frontier of research. While its parent compound, 3,5-dihydroxybenzoic acid, has been identified as a specific agonist for hydroxycarboxylic acid receptor 1 (HCA1), a G-protein coupled receptor involved in the inhibition of lipolysis in adipocytes, the specific interactions of the propyl ester derivative are still being elucidated. nih.gov

Current research efforts are focused on identifying the specific cellular targets of Propyl 3,5-dihydroxybenzoate and its derivatives. Enzyme inhibition is a key area of investigation. For instance, methyl 3,5-dihydroxybenzoate has been shown to be a potent tyrosinase inhibitor, suggesting that Propyl 3,5-dihydroxybenzoate may also interact with this or other enzymes involved in metabolic pathways. biosynth.com Functionalized 3,5-dihydroxybenzoates have also been synthesized and evaluated as inhibitors of EPSP synthase, an important enzyme in the shikimate pathway of bacteria, fungi, and plants. nih.gov

Advanced mechanistic studies will likely involve a combination of in vitro and in silico approaches. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about how these molecules bind to their target proteins. Molecular dynamics simulations can further illuminate the dynamic nature of these interactions at an atomic level. nih.govnih.govdovepress.commdpi.com By understanding the key amino acid residues involved in binding and the conformational changes that occur upon interaction, researchers can gain valuable insights into the compound's mechanism of action.

Furthermore, investigating the impact of Propyl 3,5-dihydroxybenzoate on various biochemical pathways is crucial. Transcriptomic and proteomic analyses can reveal changes in gene and protein expression in response to treatment with the compound, providing a broader picture of its cellular effects.

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, aiming to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. recentscientific.comijert.orgijpras.comresearchgate.net For a series of related compounds like derivatives of Propyl 3,5-dihydroxybenzoate, QSAR models can be developed to predict the activity of unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govsemanticscholar.org

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. biosynth.comnih.govaalto.fitubitak.gov.trmdpi.com This method can be used to screen virtual libraries of Propyl 3,5-dihydroxybenzoate derivatives against known biological targets, identifying those with the highest predicted binding affinity. The insights gained from docking studies can guide the design of derivatives with improved interactions with the active site of a target enzyme or receptor.

The table below summarizes key computational approaches and their applications in the study of Propyl 3,5-dihydroxybenzoate.

| Computational Method | Application | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel derivatives based on their physicochemical properties. | A predictive model that correlates structural features with bioactivity, guiding the synthesis of more potent compounds. |

| Molecular Docking | Simulate the binding of Propyl 3,5-dihydroxybenzoate and its analogs to the active sites of target proteins. | Identification of key binding interactions and prediction of binding affinities, aiding in the design of more specific and effective inhibitors or agonists. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of the binding interaction and the conformational changes that occur upon binding, providing a more detailed picture of the mechanism of action. |

| Pharmacophore Modeling | Identify the essential three-dimensional arrangement of functional groups required for biological activity. | A 3D model that can be used to screen for other molecules with similar activity, potentially leading to the discovery of new chemical scaffolds. |

Exploration of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and enhance sustainability. labdepotinc.commsu.edunih.govyoutube.comgreenchemistry-toolkit.org The production of Propyl 3,5-dihydroxybenzoate is an area where these principles can be effectively applied.

One of the most promising green chemistry approaches for ester synthesis is the use of biocatalysts, particularly lipases. aalto.fijmbfs.org Lipase-catalyzed esterification and transesterification reactions offer several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and the use of environmentally benign solvents. nih.govresearchgate.netnih.gov The enzymatic synthesis of propyl benzoate (B1203000) has been successfully demonstrated using immobilized lipases in solvent-free conditions, providing a model for the green production of Propyl 3,5-dihydroxybenzoate. nih.govresearchgate.net Biocatalytic methods can also be employed for the synthesis of novel derivatives, as demonstrated by the lipase-catalyzed production of flavonoid esters. nih.gov

In addition to biocatalysis, other green chemistry strategies are being explored. These include the use of renewable feedstocks, the design of energy-efficient processes, and the minimization of waste generation. nih.govnih.gov For example, research into the sustainable synthesis of antioxidants from natural sources like hydroxytyrosol using biocatalytic esterification in ionic liquids showcases innovative and environmentally friendly approaches that could be adapted for Propyl 3,5-dihydroxybenzoate production. mdpi.com The development of continuous flow processes and the use of alternative energy sources, such as microwave irradiation, can also contribute to a more sustainable synthetic route.

The following table outlines key green chemistry principles and their potential application in the synthesis of Propyl 3,5-dihydroxybenzoate.

| Green Chemistry Principle | Application in Propyl 3,5-dihydroxybenzoate Synthesis |

| Prevention | Designing synthetic routes that minimize the formation of byproducts. |

| Atom Economy | Utilizing reactions that maximize the incorporation of all starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |

| Use of Renewable Feedstocks | Investigating the production of 3,5-dihydroxybenzoic acid from biomass. |

| Catalysis | Utilizing highly selective and efficient catalysts, such as enzymes (lipases), to reduce energy consumption and waste. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Safer Solvents and Auxiliaries | Using water or other benign solvents, or performing reactions in solvent-free systems. |

Q & A

Q. How can substituent modifications (e.g., fluorination) alter the physicochemical properties of propyl 3,5-dihydroxybenzoate for enhanced bioactivity?

- Methodological Answer : Introduce fluorine at the 4-position via electrophilic substitution. Characterize derivatives via logP measurements (shake-flask method) to assess lipophilicity. Test permeability using Caco-2 cell monolayers. Compare bioactivity (e.g., antimicrobial assays against E. coli or S. aureus) to evaluate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.